molecular formula C15H17N5O B6975034 (2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone

(2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone

Cat. No.: B6975034
M. Wt: 283.33 g/mol
InChI Key: SDJGAMRKXLADEB-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound specifically features a pyridine ring substituted with a methyl group at the 2-position and a piperazine ring substituted with a pyridazinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2-methylpyridine and perform a series of reactions to introduce the piperazine and pyridazinyl groups. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: : The compound might find use in the production of materials, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a ligand, it might bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other piperazine derivatives, such as Imatinib and Piperazine itself. While Imatinib is known for its use in treating leukemia by inhibiting tyrosine kinases, (2-Methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone may have different biological activities and applications

List of Similar Compounds

  • Imatinib

  • Piperazine

  • Other piperazine derivatives with different substituents on the pyridine or piperazine rings

Properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-12-11-13(4-6-16-12)15(21)20-9-7-19(8-10-20)14-3-2-5-17-18-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJGAMRKXLADEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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